

Foreword: The Strategic Importance of the Pyridinylpiperazine Scaffold

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Compound of Interest

Compound Name: **1-(3-Methylpyridin-4-yl)piperazine**

Cat. No.: **B044581**

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In the landscape of modern medicinal chemistry, the piperazine ring is a well-established "privileged scaffold." Its prevalence in numerous FDA-approved drugs stems from its unique physicochemical properties: the two nitrogen atoms provide hydrogen bond acceptors, improve aqueous solubility, and offer a structurally rigid, yet conformationally adaptable linker.^[1] When coupled with a pyridine ring, as in **1-(3-Methylpyridin-4-yl)piperazine**, the resulting fragment becomes a highly valuable building block for interrogating a wide range of biological targets, from central nervous system (CNS) receptors to kinases.^[2] This guide serves as a comprehensive technical resource for researchers, providing not just protocols, but the underlying chemical logic required to confidently synthesize, characterize, and utilize this versatile intermediate in drug discovery programs.

Physicochemical and Structural Characteristics

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic compound that presents as a solid, typically a light yellow powder, at room temperature.^[3] A thorough understanding of its fundamental properties is the starting point for its effective application in synthesis.

Property	Value	Reference
CAS Number	112940-51-9	
Molecular Formula	C ₁₀ H ₁₅ N ₃	[4]
Molecular Weight	177.25 g/mol	[3][4]
IUPAC Name	1-(3-methyl-4-pyridinyl)piperazine	
Appearance	Solid, Light yellow powder	[3]
Purity	Typically ≥95%	[3]
Storage	Room Temperature	
InChI Key	QIELQJJSSZTEJW-UHFFFAOYSA-N	[3]

Strategic Synthesis and Mechanistic Considerations

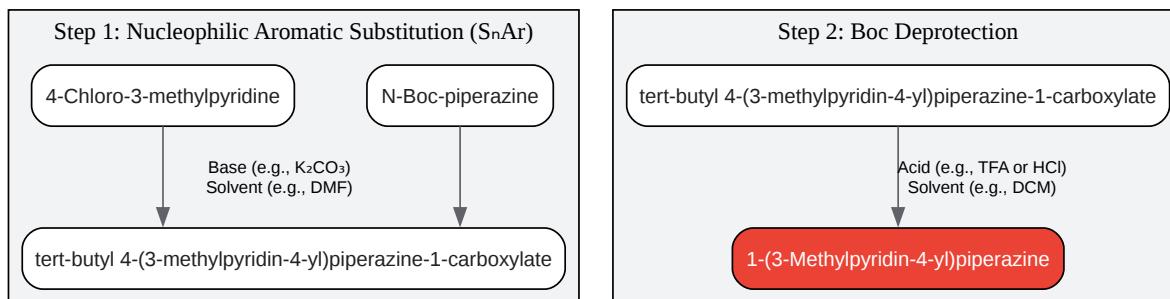
The synthesis of **1-(3-Methylpyridin-4-yl)piperazine** is most effectively achieved via a two-step sequence involving a nucleophilic aromatic substitution (S_nAr) reaction followed by a deprotection step. This strategy is designed to ensure mono-substitution on the piperazine ring, a critical consideration for its use as a building block.

The Rationale for a Protection-Based Strategy

Attempting a direct reaction between 4-chloro-3-methylpyridine and piperazine often leads to a mixture of mono- and di-substituted products, with the latter (1,4-bis(3-methylpyridin-4-yl)piperazine) being a significant and difficult-to-remove impurity. To circumvent this, a protection strategy is employed. The use of N-tert-butyloxycarbonyl (Boc) protected piperazine is the industry standard. The Boc group is stable under the basic conditions of the S_nAr reaction but can be cleanly removed under mild acidic conditions, making it an ideal choice.[5]

Synthetic Workflow Diagram

The overall synthetic pathway is a self-validating system designed for high yield and purity.



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Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established principles of S_nAr reactions with heteroaromatics and standard Boc-deprotection methodologies.[6]

Step 1: Synthesis of tert-butyl 4-(3-methylpyridin-4-yl)piperazine-1-carboxylate

- **Reactor Setup:** To a dry, oven-baked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-chloro-3-methylpyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
 - **Causality:** An excess of the piperazine nucleophile is used to ensure complete consumption of the limiting electrophile. K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HCl generated in situ, driving the reaction forward.
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the limiting reagent).
 - **Causality:** DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the S_nAr mechanism without interfering with the reaction.

- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 4-chloro-3-methylpyridine is consumed (typically 12-24 hours).
- Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
 - Causality: The aqueous quench is performed to dissolve the inorganic salts (KCl, excess K_2CO_3). Ethyl acetate is a common extraction solvent with good solubility for the product and is immiscible with water.
- Purification: Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of **1-(3-Methylpyridin-4-yl)piperazine** (Boc Deprotection)

- Reactor Setup: Dissolve the crude or purified intermediate from Step 1 in a suitable organic solvent like dichloromethane (DCM).
- Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
 - Causality: TFA is a strong acid that efficiently cleaves the Boc group. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.^[6] The reaction is performed at 0 °C to control the exothermic nature of the acid addition. An alternative is using a solution of HCl in dioxane.^[7]
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or HPLC.
- Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
- Isolation: Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., 1M NaOH or solid K_2CO_3). Extract the free amine product with DCM (3x).

- Causality: The product initially exists as a trifluoroacetate salt. Basification is required to generate the neutral, organic-soluble free base for extraction.
- Final Purification: Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate under reduced pressure to yield the final product, **1-(3-Methylpyridin-4-yl)piperazine**, typically as a solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating dataset.

Analytical Data Summary

Technique	Expected Results
^1H NMR	Signals corresponding to the pyridine ring protons, the methyl group singlet, and two distinct multiplets for the piperazine ring protons (α and β to the pyridine).
^{13}C NMR	Resonances for the pyridine and piperazine carbons. The number of signals should match the 10 carbons in the structure.
Mass Spec (ESI-MS)	A strong $[\text{M}+\text{H}]^+$ ion at m/z 178.2. Characteristic fragmentation patterns may involve cleavage of the piperazine ring. ^[8]
HPLC Purity	A single major peak with purity >95% under standard reversed-phase conditions.

Protocol: HPLC Purity Analysis

A standard reversed-phase HPLC method can be used for purity assessment.^{[9][10]}

- Column: C18, 4.6 x 150 mm, 5 μm .

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would be 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the final product in a 50:50 mixture of Mobile Phase A and B.

Applications in Drug Development and Further Functionalization

1-(3-Methylpyridin-4-yl)piperazine is not an end product but a versatile starting point. The secondary amine of the piperazine ring is a nucleophilic handle for a wide array of subsequent chemical transformations.

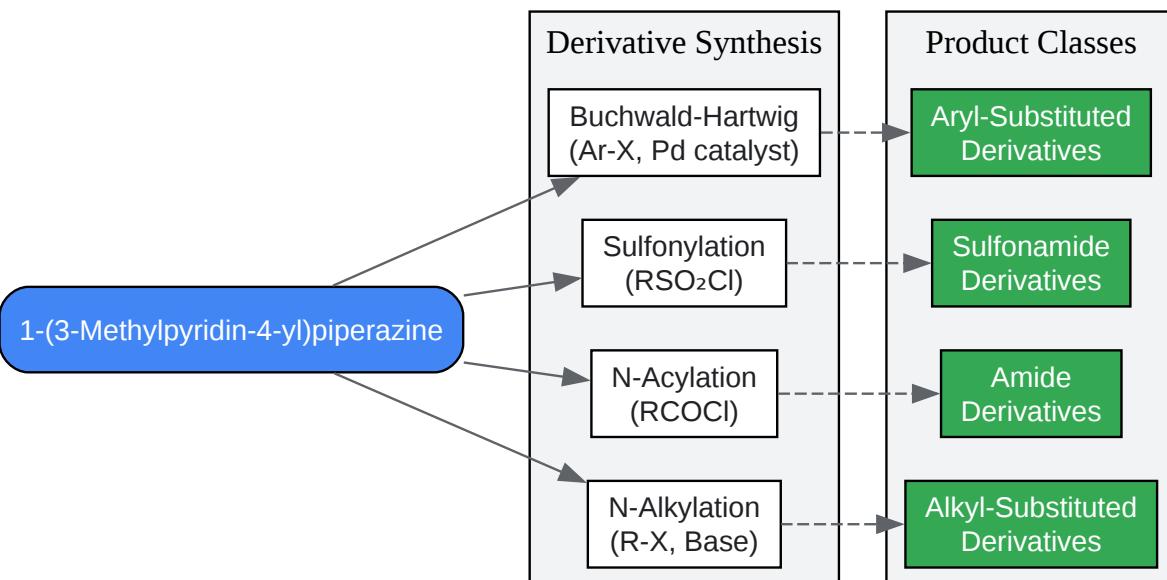
Key Downstream Reactions

The free amine can readily undergo:

- N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
- N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfenylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.

Workflow for Derivative Synthesis

This diagram illustrates the utility of the title compound as a scaffold for library synthesis.



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